3-Thienylglyoxylic acid

Vue d'ensemble

Description

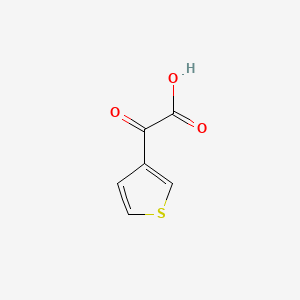

3-Thienylglyoxylic acid is an organic compound with the molecular formula C6H4O3S It is a derivative of glyoxylic acid, where the glyoxylic acid moiety is attached to a thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Thienylglyoxylic acid can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carboxaldehyde with glyoxylic acid under acidic conditions. The reaction typically proceeds via the formation of an intermediate, which then undergoes oxidation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the reaction proceeds efficiently and safely.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Thienylglyoxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring.

Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis of 3-thienylglyoxylic acid typically involves the reaction of thienyl derivatives with glyoxylic acid or its esters. Several synthetic routes have been developed, including:

- Grignard Reactions : The formation of thienylglyoxylates through Grignard reagents has been documented, where compounds such as 3-thienyllithium are generated from 3-bromothiophene and subsequently reacted with ethyl oxalate to yield various thienylglyoxylates .

- Oxidative Methods : Alternative oxidative methods for synthesizing thienylglyoxylates include the treatment of thienyl acetates with copper acetate under specific conditions, leading to the formation of this compound derivatives .

This compound and its derivatives have shown promising biological activities, particularly in medicinal chemistry:

- Anticoagulant Properties : Research indicates that derivatives of glyoxylic acid can serve as inhibitors for tissue factor/factor VIIa, which are crucial in thromboembolic disorders. The synthesis of phenylglycine derivatives from glyoxylic acid has been explored for their potential use as therapeutic agents .

- Antimicrobial Activity : Some studies have reported the antibacterial properties of compounds synthesized from this compound, suggesting its potential application in developing new antimicrobial agents .

Applications in Material Science

The unique electronic properties of this compound derivatives make them suitable for applications in material science:

- Organic Electronics : Compounds derived from thienyl systems are being investigated for their use in organic semiconductors due to their good charge transport properties. The incorporation of boron into these systems enhances their electron-accepting ability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- Fluorescent Sensors : Recent developments have shown that thienyl derivatives can be utilized as fluorescent probes for detecting specific analytes, including biomolecules and environmental pollutants .

Case Studies

Several case studies highlight the diverse applications of this compound:

- Case Study 1 : A study demonstrated the synthesis of a series of phenylpyrrolidine phenylglycinamides derived from glyoxylic acid as potential inhibitors for thromboembolic disorders. These compounds exhibited favorable oral bioavailability and safety profiles in vitro .

- Case Study 2 : Another investigation focused on the use of thienyl derivatives in organic electronics, showing that modifications to the thienyl structure could enhance charge mobility and stability in electronic devices .

Tables

| Application Area | Specific Use Case | Remarks |

|---|---|---|

| Medicinal Chemistry | Anticoagulant agents | Inhibitors for thromboembolic disorders |

| Antimicrobial Research | Antibacterial compounds | Potential new antibiotics |

| Organic Electronics | Semiconductors | Charge transport materials |

| Analytical Chemistry | Fluorescent sensors | Detection of biomolecules |

Mécanisme D'action

The mechanism by which 3-Thienylglyoxylic acid exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparaison Avec Des Composés Similaires

Glyoxylic Acid: A simpler analog without the thiophene ring.

Thiophene-2-carboxylic Acid: Another thiophene derivative with different functional groups.

Furan-2-carboxylic Acid: A similar compound with a furan ring instead of thiophene.

Uniqueness: 3-Thienylglyoxylic acid is unique due to the presence of both the glyoxylic acid moiety and the thiophene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Activité Biologique

3-Thienylglyoxylic acid, a derivative of glyoxylic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by research findings.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.

2. Antioxidant Properties

The compound has demonstrated notable antioxidant activity, which is crucial in mitigating oxidative stress within biological systems. This property is attributed to its ability to scavenge free radicals and chelate metal ions, potentially contributing to its protective effects against cellular damage.

3. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

The biological activity of this compound can be largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anti-inflammatory effects.

- Cell Signaling Modulation : The compound may influence signaling pathways that regulate cellular responses to stress and inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various pathogens. The results showed an inhibition zone diameter ranging from 12 mm to 20 mm depending on the concentration used, indicating potent antimicrobial activity .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

Case Study 2: Antioxidant Activity Assessment

In vitro assays were performed to evaluate the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. The compound exhibited an IC50 value of 45 µg/mL, demonstrating significant antioxidant potential compared to standard antioxidants like ascorbic acid .

Research Findings

Several research articles have documented the biological activities of related compounds derived from glyoxylic acid:

- A study highlighted the synthesis of phenylglycine derivatives from glyoxylic acid and their evaluation as tissue factor inhibitors, suggesting a broader pharmacological potential for glyoxylic acid derivatives .

- Another investigation focused on the reactivity and synthetic applications of glyoxylic acid in producing compounds with diverse biological activities .

Propriétés

IUPAC Name |

2-oxo-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3S/c7-5(6(8)9)4-1-2-10-3-4/h1-3H,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOLYXBVJFTGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364875 | |

| Record name | 3-THIENYLGLYOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39684-36-1 | |

| Record name | 3-THIENYLGLYOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.